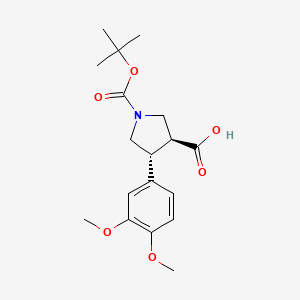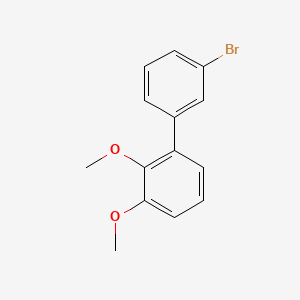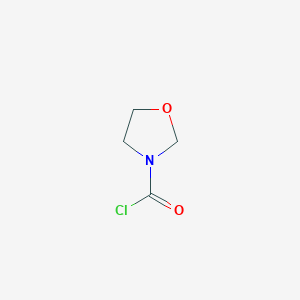
Oxazolidine-3-carbonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazolidine-3-carbonyl Chloride is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is a derivative of oxazolidine, which is known for its diverse applications in organic synthesis and medicinal chemistry. The presence of the carbonyl chloride functional group makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxazolidine-3-carbonyl Chloride can be synthesized through several methods. One common approach involves the reaction of oxazolidine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The process is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazolidine-3-carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form oxazolidine-3-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to oxazolidine-3-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Oxazolidine-3-carboxylic acid: Formed from hydrolysis.
Oxazolidine-3-methanol: Formed from reduction.
Applications De Recherche Scientifique
Oxazolidine-3-carbonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the synthesis of antimicrobial agents.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and ability to form stable derivatives.
Mécanisme D'action
The mechanism of action of Oxazolidine-3-carbonyl Chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The compound’s ability to undergo hydrolysis and reduction further expands its utility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolidine-2-carbonyl Chloride: Similar structure but with the carbonyl chloride group at the 2-position.
Oxazolidine-4-carbonyl Chloride: Similar structure but with the carbonyl chloride group at the 4-position.
Oxazolidinone: A related compound with a carbonyl group instead of a carbonyl chloride group.
Uniqueness
Oxazolidine-3-carbonyl Chloride is unique due to its specific positioning of the carbonyl chloride group at the 3-position, which imparts distinct reactivity and properties compared to its isomers. This unique positioning allows for selective reactions and the formation of specific derivatives that are not easily accessible with other isomers.
Propriétés
Formule moléculaire |
C4H6ClNO2 |
|---|---|
Poids moléculaire |
135.55 g/mol |
Nom IUPAC |
1,3-oxazolidine-3-carbonyl chloride |
InChI |
InChI=1S/C4H6ClNO2/c5-4(7)6-1-2-8-3-6/h1-3H2 |
Clé InChI |
UXUKTYCWKJPVJI-UHFFFAOYSA-N |
SMILES canonique |
C1COCN1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




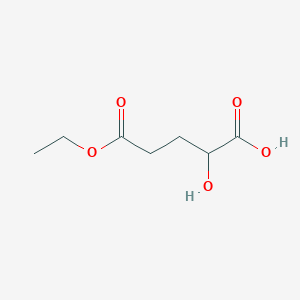
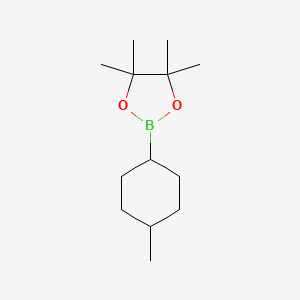
![6-(4-Bromo-1h-pyrazol-1-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15324748.png)



